molecular formula C20H10Cl4N2O B11532712 2-(3,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(3,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11532712
M. Wt: 436.1 g/mol
InChI Key: ALFAYFQVVIAURL-UHFFFAOYSA-N
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Description

(E)-1-(2,4-Dichlorophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-Dichlorophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine typically involves a multi-step process. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the dichlorophenyl groups. The final step involves the formation of the imine bond through a condensation reaction between an amine and an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-Dichlorophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-1-(2,4-Dichlorophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-Dichlorophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(2,4-Dichlorophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine is unique due to its specific combination of dichlorophenyl and benzoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H10Cl4N2O

Molecular Weight

436.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H10Cl4N2O/c21-13-3-1-12(16(23)8-13)10-25-14-4-6-19-18(9-14)26-20(27-19)11-2-5-15(22)17(24)7-11/h1-10H

InChI Key

ALFAYFQVVIAURL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

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